1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride
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Overview
Description
1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride is a chemical compound with the molecular formula C8H15N3O.2HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its piperazine and cyclopropane moieties, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency .
Chemical Reactions Analysis
1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride can be compared with other piperazine derivatives, such as:
Piperazine: A simple heterocyclic compound with a wide range of pharmaceutical applications.
1-(2-Hydroxyethyl)piperazine: Used as a buffer in biological and chemical research.
1-(2-Chloroethyl)piperazine: Employed in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c9-7(12)8(1-2-8)11-5-3-10-4-6-11;;/h10H,1-6H2,(H2,9,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBQDYGQPWFVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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